

1-(4-Chlorophenyl)piperazine dihydrochloride

basic properties

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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperazine
dihydrochloride

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An In-depth Technical Guide to the Core Properties of **1-(4-Chlorophenyl)piperazine Dihydrochloride**

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of **1-(4-chlorophenyl)piperazine dihydrochloride**. Moving beyond a simple data sheet, this document elucidates the fundamental chemical, pharmacological, and safety properties of this compound, contextualizing its significance as a pivotal chemical intermediate and a tool in neuropharmacological research.

Introduction and Strategic Overview

1-(4-Chlorophenyl)piperazine, commonly known as pCPP, is a psychoactive compound belonging to the phenylpiperazine class.^[1] In its dihydrochloride salt form, it offers enhanced stability and solubility, making it a versatile reagent in both synthetic chemistry and pharmacology. While it has seen limited human use, its primary importance in the scientific community stems from two key areas: its role as a crucial building block in the synthesis of more complex pharmaceutical agents and its function as a research tool to probe the serotonergic system.^{[1][2][3]}

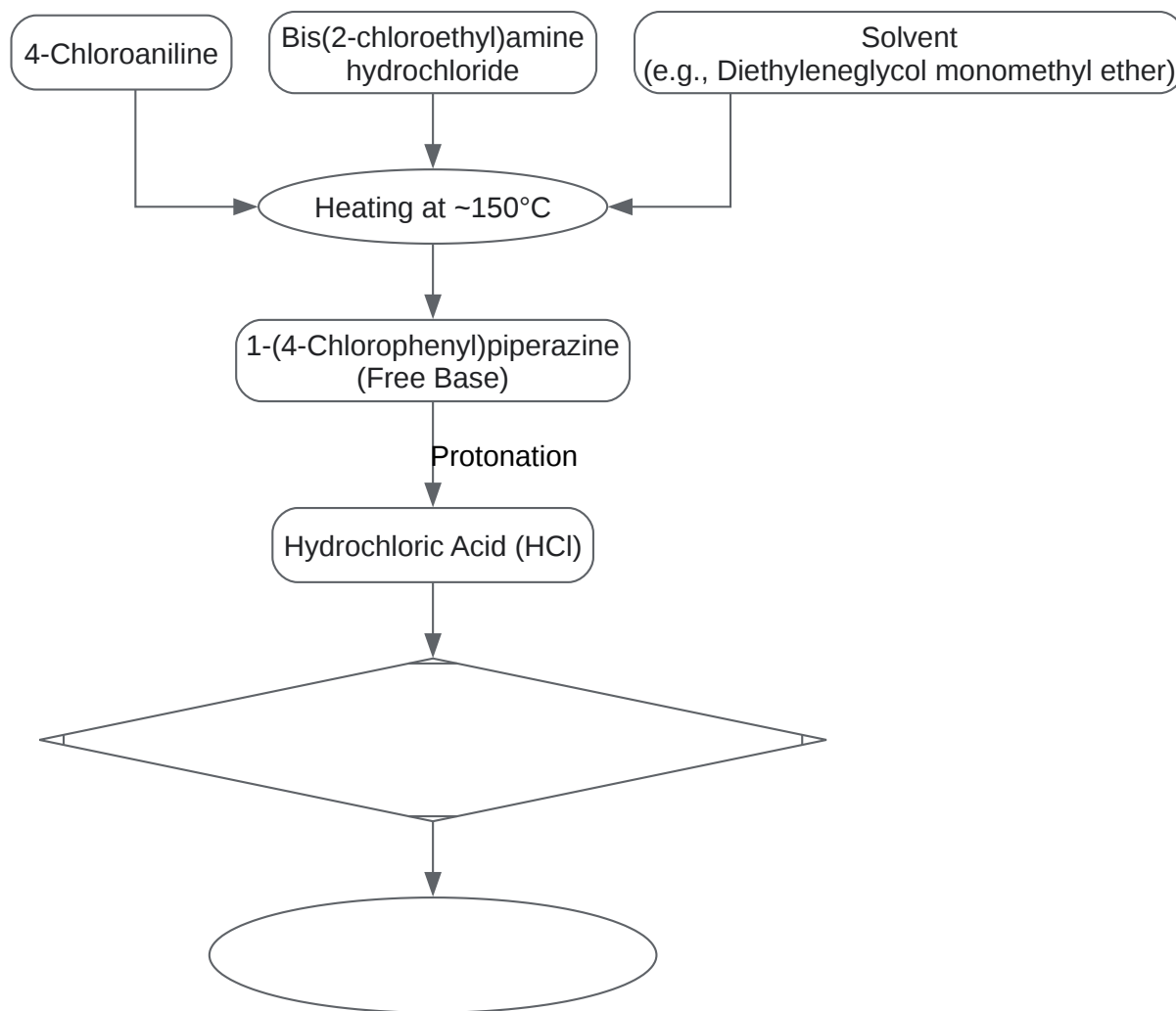
This guide provides an integrated perspective on **1-(4-Chlorophenyl)piperazine dihydrochloride**, detailing its physicochemical characteristics, synthetic pathways, pharmacological activity, analytical methodologies, and essential safety protocols. The objective is to equip the research professional with the foundational knowledge required for its effective and safe utilization.

Core Physicochemical Properties

The dihydrochloride salt form of 1-(4-chlorophenyl)piperazine ensures that the two basic nitrogen atoms of the piperazine ring are protonated, which typically enhances the compound's solubility in aqueous media and its crystalline nature.

Property	Data	Reference(s)
CAS Number	38869-46-4	[4][5]
Molecular Formula	C ₁₀ H ₁₅ Cl ₃ N ₂	[5][6]
Molecular Weight	269.60 g/mol	[5][6]
Appearance	White to light yellow powder or crystals	[7][8]
Melting Point	275-278 °C (decomposes)	[4]
IUPAC Name	1-(4-chlorophenyl)piperazine;dihydrochloride	[5]
Synonyms	pCPP dihydrochloride, 4-CPP 2HCl, 1-(p-Chlorophenyl)piperazine dihydrochloride	[5]

Chemical Structure:



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Caption: General workflow for the synthesis of **1-(4-Chlorophenyl)piperazine dihydrochloride**.

Exemplary Laboratory Protocol:

The following protocol is a conceptual representation based on established chemical principles for similar reactions. [9]

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 1-(4-chlorophenyl)piperazine (1 equivalent) with a suitable solvent like isopropanol or ethanol.
- **Acidification:** While stirring, slowly add a solution of concentrated hydrochloric acid (2.2 equivalents) dropwise. The reaction is exothermic and may require cooling in an ice bath to maintain control.
- **Precipitation:** The dihydrochloride salt will precipitate out of the solution. Continue stirring for 1-2 hours to ensure complete precipitation.
- **Isolation:** Collect the solid product by vacuum filtration.
- **Washing:** Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material or impurities.
- **Drying:** Dry the final product under vacuum to yield **1-(4-chlorophenyl)piperazine dihydrochloride** as a crystalline solid.

Causality Note: The use of two equivalents of HCl is critical to ensure the protonation of both nitrogen atoms in the piperazine ring, leading to the formation of the stable dihydrochloride salt. The choice of solvent is dictated by the solubility of the free base and the insolubility of the resulting salt, which facilitates isolation.

Pharmacological Profile and Mechanism of Action

pCPP is primarily recognized for its effects on the serotonergic system. [1]Scientific research indicates it functions as a non-selective serotonin receptor agonist and/or releasing agent. [1]

- **Serotonin Receptor Interaction:** pCPP demonstrates affinity for various serotonin (5-HT) receptors, with a notable interaction at the 5-HT₂ family of receptors. [7]Its ability to act as both an agonist and an antagonist depending on the specific receptor subtype makes it a valuable tool for dissecting the complex roles of serotonin signaling. [7]*
Neuropharmacological Research: In preclinical studies, pCPP is used to model the effects of hallucinogenic compounds. For instance, it can induce head-twitch behavior in rodents, a response mediated by its interaction with 5-HT₂ receptors. [7]This allows researchers to investigate the neural pathways underlying perception and cognition.

- Role as an Intermediate: Beyond its direct pharmacological activity, pCPP is a key intermediate in synthesizing novel therapeutic agents, including ligands for the dopamine D₂ receptor and various antipsychotic medications. [2][3]



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Caption: Proposed mechanism of action for pCPP at serotonin receptors.

Applications in Scientific Research

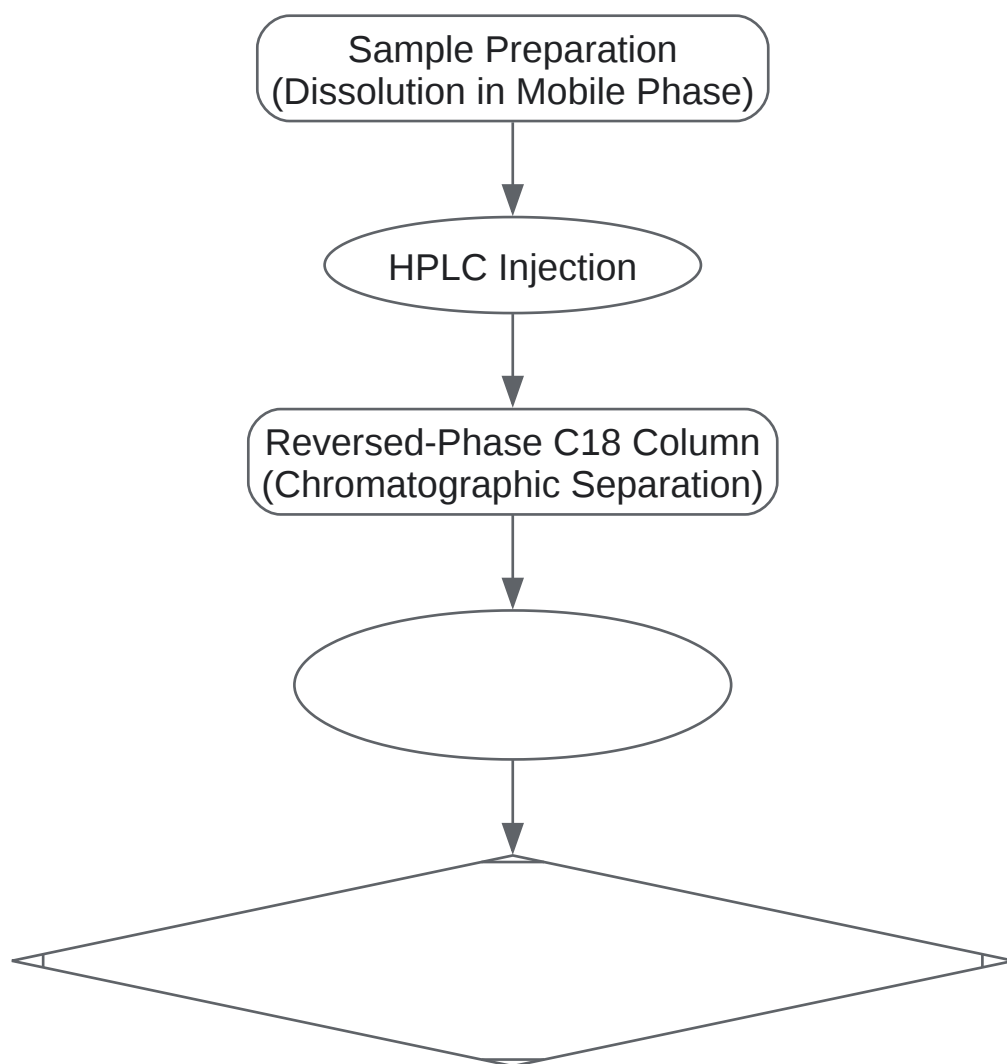
The utility of **1-(4-chlorophenyl)piperazine dihydrochloride** spans several domains of chemical and biological research.

- **Pharmaceutical Synthesis:** It is a foundational scaffold for creating more complex molecules. Researchers have used it to synthesize novel compounds targeting neurological disorders by leveraging its ability to modulate neurotransmitter systems. [2]*
- **Neuroscience:** It serves as a probe to explore the function of serotonin receptors in conditions like anxiety, depression, and schizophrenia. [7]*
- **Analytical Chemistry:** Due to its well-defined structure and properties, it is employed as a reference standard for the calibration and validation of analytical methods, such as chromatography, used in forensic and pharmaceutical analysis. [7][10]

Analytical Methodologies

Accurate quantification and identification of pCPP are crucial for both quality control in synthesis and for its use in research. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are common techniques. [11][12]

General Analytical Workflow (HPLC-UV):



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